molecular formula C16H21N3O5S2 B2508663 ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1428364-15-1

ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2508663
M. Wt: 399.48
InChI Key: QPUNMQRXPAEJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their importance in medicinal chemistry due to their biological activities and presence in various pharmaceuticals.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates were synthesized through alkylation, and their structures were confirmed using spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . Another example is the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, which were prepared from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, with the reaction facilitated by anhydrous potassium phosphate in DMF at room temperature . These methods provide a basis for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often elucidated using crystallography and computational methods. For example, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined, showing that it crystallizes in the monoclinic system with two independent molecules connected by C-H...O interactions . Hirshfeld surface analysis and DFT calculations, including frontier molecular orbitals (HOMO-LUMO) analysis, are also employed to understand the electronic properties of such molecules .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their functional groups. The literature does not provide specific reactions for the compound , but related compounds have shown reactivity in biological assays. For example, some thiazole derivatives have been screened for antiglycation and antioxidant activities, demonstrating potential applications in reducing diabetic complications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their substitution patterns. The data provided does not include specific properties for the compound , but related compounds have been characterized using spectroscopic techniques, and their biological activities have been assessed . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Thiazolecarboxylic acid derivatives, including those similar to the compound , have been synthesized for various applications. For instance, acylation of ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid led to the creation of 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004).

  • Another study involved synthesizing a series of novel thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines from similar ethyl carboxylates (Sherif et al., 1993).

  • The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives showcased the versatility of ethyl carboxylate compounds in chemical synthesis (Mohamed, 2021).

Biological Activity and Applications

  • Ethyl carboxylate compounds have been evaluated for their biological activities, such as antibacterial and antifungal effects. For example, novel ethyl carboxylate derivatives demonstrated significant activity against various pathogenic strains (Altundas et al., 2010).

  • In the field of anticancer research, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally similar to the one , was used as a building block to synthesize new heterocycles with potent anticancer activity against human cancer cell lines (Abdel-Motaal et al., 2020).

  • Additionally, ethyl 2-substituted-aminothiazole-4-carboxylate analogs were synthesized and tested for their antitumor activity, showing potential as anticancer agents (El-Subbagh et al., 1999).

properties

IUPAC Name

ethyl 2-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-2-24-15(21)11-5-6-12-13(11)17-16(25-12)18-14(20)9-7-19(8-9)26(22,23)10-3-4-10/h9-11H,2-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUNMQRXPAEJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.